3-Fluoro-4-nitrophenol
Description
Significance in Organic Chemistry and Interdisciplinary Fields
The primary significance of 3-Fluoro-4-nitrophenol in organic chemistry lies in its role as a versatile building block for the synthesis of more complex molecules. chemimpex.comgoogle.comgoogle.com The presence of the fluorine and nitro groups enhances its chemical stability and biological activity, making it a preferred intermediate in several fields. chemimpex.com
Pharmaceutical Synthesis: This compound is a crucial intermediate in the development of various pharmaceuticals. ontosight.aichemimpex.com Its unique structure allows for chemical modifications to create biologically active compounds, and it has been used in the synthesis of potential antimicrobial and anti-inflammatory agents. chemimpex.com For instance, it is a starting material for the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which have been evaluated for their antitubercular activities. psu.edumdpi.com It was also used in the solid-phase synthesis of benzimidazoles and quinoxalin-2-ones. sigmaaldrich.comchemicalbook.com
Agrochemical Production: In the agricultural sector, this compound serves as a precursor for the synthesis of pesticides and herbicides. ontosight.aichemimpex.com The properties conferred by its functional groups contribute to the efficacy and selectivity of these agrochemical products. ontosight.ai
Materials Science: The compound is utilized in the development of new materials, including those with specific optical or electrical properties. ontosight.ai It is also an important intermediate for liquid crystal materials and serves as a key component in the creation of certain dyes and pigments. chemimpex.comgoogle.comgoogle.com
Analytical Chemistry: this compound is employed as a reagent in analytical methods for the detection and quantification of phenolic compounds, which is relevant for environmental monitoring. chemimpex.com
Historical Perspectives on Related Nitrophenol Research
Nitrophenols are a class of organic compounds with the general formula HOC₆H₅₋ₓ(NO₂)ₓ. wikipedia.org Historically, the study of nitrophenols has been fundamental to the development of organic chemistry. The simple isomers, ortho-, meta-, and para-nitrophenol, have been used extensively as intermediates in the chemical industry. wikipedia.orgcdc.gov For example, p-nitrophenol is a well-known precursor in the production of the common analgesic, paracetamol (acetaminophen). wikipedia.org
Research into nitrophenols has also been driven by environmental concerns. Many nitrophenols are recognized as toxic and can contaminate soil and water near industrial sites. wikipedia.orgcdc.gov This has spurred significant research into their environmental fate, degradation, and remediation. nih.govmdpi.comresearchgate.nettaylorandfrancis.com From a fundamental chemical perspective, nitrophenols have served as model systems for studying electrophilic aromatic substitution reactions and understanding how substituents influence the electronic properties and reactivity of aromatic rings. fiveable.me The introduction of a fluorine atom, as seen in this compound, represents a more recent area of investigation, exploring how halogenation further modifies the properties and potential applications of this important class of compounds.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 394-41-2 | chemimpex.comsigmaaldrich.com |
| Molecular Formula | C₆H₄FNO₃ | cymitquimica.comchemimpex.comnih.gov |
| Molecular Weight | 157.10 g/mol | chemimpex.comsigmaaldrich.comnih.gov |
| Appearance | White to yellow to orange powder/crystal | cymitquimica.comchemimpex.com |
| Melting Point | 92-95 °C | chemimpex.comsigmaaldrich.com |
| Purity | ≥ 98% (GC) | cymitquimica.comchemimpex.com |
| InChI Key | CSSGKHVRDGATJL-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |
| SMILES | O=N(=O)C1=CC=C(O)C=C1F | cymitquimica.com |
Table 2: Summary of Research Applications for this compound
| Field of Application | Specific Use | Source(s) |
| Organic Synthesis | Intermediate for complex molecules | chemimpex.comgoogle.comgoogle.com |
| Solid-phase synthesis of benzimidazoles and quinoxalin-2-ones | sigmaaldrich.comchemicalbook.com | |
| Synthesis of 2-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene | sigmaaldrich.com | |
| Pharmaceuticals | Precursor for various drugs | ontosight.aichemimpex.com |
| Synthesis of antimicrobial and anti-inflammatory agents | chemimpex.com | |
| Synthesis of antitubercular compounds | psu.edumdpi.com | |
| Agrochemicals | Precursor for pesticides and herbicides | ontosight.aichemimpex.com |
| Materials Science | Development of materials with specific optical/electrical properties | ontosight.ai |
| Intermediate for liquid crystal materials | google.comgoogle.com | |
| Component for dyes and pigments | chemimpex.com | |
| Analytical Chemistry | Reagent for detecting phenolic compounds | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSGKHVRDGATJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075346 | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-41-2 | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 3 Fluoro 4 Nitrophenol
Established Synthetic Routes to 3-Fluoro-4-nitrophenol
The production of this compound can be achieved through several synthetic pathways, with the most common being the direct nitration of 3-fluorophenol.
The most widely documented method for synthesizing this compound is the direct nitration of m-fluorophenol. This electrophilic aromatic substitution reaction can be carried out using different nitrating agents and solvent systems.
One approach involves using a mixture of sodium nitrate (B79036) and sulfuric acid in an aqueous medium. google.com In this process, m-fluorophenol, water, and sodium nitrate are cooled, and concentrated sulfuric acid is added dropwise while maintaining a low temperature. google.com
Another established method employs concentrated nitric acid in a non-aqueous organic solvent, such as dichloromethane (B109758) or 1,2-dichloroethane. The reaction is conducted at controlled low temperatures, typically between 0°C and 15°C, to manage regioselectivity and reduce the formation of side products.
Besides the direct nitration of m-fluorophenol, alternative synthetic strategies have been reported that start from different precursors. google.comgoogle.com One such route begins with m-fluoroaniline, which is first converted to m-fluorophenol before undergoing nitration. google.comgoogle.com Another, more complex pathway also starts with m-fluoroaniline and involves a series of reactions including addition condensation with benzaldehyde, followed by nitration, hydrolysis, diazotization, and a final hydrolysis step to yield this compound. google.comgoogle.com
A significant challenge in the synthesis of this compound via the nitration of m-fluorophenol is the concurrent formation of isomers. google.comgoogle.com The hydroxyl (-OH) and fluorine (-F) groups on the benzene (B151609) ring are ortho-para directing groups. google.comgoogle.com Consequently, the incoming nitro group (-NO2) is directed to the positions ortho and para to these substituents. This results in the formation of both this compound and its isomer, 3-fluoro-6-nitrophenol. google.comgoogle.com
These two isomers have very similar physical and chemical properties, which makes their separation challenging. google.comgoogle.com The traditional method for separating the isomers is wet distillation (steam distillation). google.comrsc.org However, this technique is often associated with low yields and high energy consumption. google.comgoogle.com A more modern and efficient purification method involves stirring the crude product mixture in a mixed solvent system, typically composed of water, ether, and methylene (B1212753) dichloride, at room temperature. google.com This process allows for the selective isolation of the solid this compound, simplifying the procedure and lowering production costs. google.com
The table below summarizes the optimized reaction and purification conditions.
| Parameter | Details |
| Reactants | m-fluorophenol, Water, Sodium Nitrate, 98% Sulfuric Acid |
| Reactant Mass Ratio | m-fluorophenol : Water : Sodium Nitrate = 11.2 : 30 : 9.35 |
| Reaction Temperature | -5 to 0 °C |
| Reaction Time | 50 - 60 minutes after sulfuric acid addition |
| Purification Solvents | Water, Ether, Methylene Dichloride |
| Purification Solvent Volume Ratio | Water : Ether : Methylene Dichloride = 5 : 3 : 10 |
| Purification Conditions | Stirring for 2-3 hours at room temperature |
| Final Yield | 45.5% |
| Final Purity | 99.2% (by Gas Chromatography) |
| Data sourced from patent CN102766053B google.com |
Derivatization and Functionalization Reactions
This compound serves as a versatile starting material for the synthesis of various other compounds, primarily through reactions involving its nitro group.
The nitro group of this compound can be readily reduced to an amino group (-NH2) to form 4-amino-3-fluorophenol. biosynth.com This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds. d-nb.info
Catalytic hydrogenation is a common method for this reduction. For instance, similar halonitrophenols are effectively reduced using Raney nickel as a catalyst under hydrogen pressure in a solvent like methanol. google.com The efficiency of this reaction can sometimes be improved by the addition of a base, such as calcium hydroxide, which can lead to higher yields. google.com
More recently, milder and more selective reducing agents have been employed. A combination of sodium borohydride (B1222165) (NaBH4) and ferrous chloride (FeCl2) has been shown to be effective for the chemoselective reduction of nitroarenes, even in the presence of other sensitive functional groups like esters. d-nb.info This method offers a practical and environmentally friendlier alternative to traditional metal-based reductions. d-nb.info
Reactions of the Phenolic Hydroxyl Group: Etherification and Esterification
The phenolic hydroxyl group of this compound is a primary site for chemical modification, readily undergoing etherification and esterification reactions to yield a variety of derivatives. These transformations are fundamental in altering the compound's physical and chemical properties for specific applications.
Etherification: The synthesis of ether derivatives from this compound is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, in the synthesis of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives with potential antitubercular activity, this compound is reacted with substituted 2-bromo-N-phenylacetamides. mdpi.com The reaction is typically carried out in a polar aprotic solvent like acetone, with a base such as potassium carbonate to facilitate the formation of the phenoxide. mdpi.com The presence of potassium iodide can also be used to catalyze the reaction. mdpi.com
A general procedure involves refluxing a mixture of this compound, the appropriate N-substituted-2-bromoacetamide, potassium carbonate, and a catalytic amount of potassium iodide in acetone. mdpi.com This method provides a convenient route to a range of ether derivatives. mdpi.com
Esterification: The hydroxyl group can also be converted into an ester. A notable example is the formation of 3-fluoro-4-nitrophenyl methanesulfonate (B1217627). This reaction involves treating this compound with methanesulfonyl chloride in the presence of a base like triethylamine. The reaction is typically performed in an anhydrous solvent such as dichloromethane at reduced temperatures to control reactivity. The electron-withdrawing nitro and fluoro groups on the aromatic ring enhance the reactivity of the starting phenol (B47542) and stabilize the resulting ester. This sulfonate ester is a useful intermediate itself, as the methanesulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.
Interactive Table 1: Conditions for Etherification and Esterification of this compound
| Reaction Type | Reagents | Base | Solvent | Conditions | Yield | Reference |
| Etherification | N-substituted-2-bromoacetamides | K₂CO₃, KI (cat.) | Acetone | Reflux, 2h | Not specified | mdpi.com |
| Esterification | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0°C, 4h | 72% |
Nucleophilic Aromatic Substitution Reactions
The aromatic ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNA) reactions. This reactivity is attributed to the strong electron-withdrawing effects of the nitro group at position 4 and the fluorine atom at position 3. These groups delocalize the negative charge of the intermediate Meisenheimer complex, thus stabilizing it and facilitating the reaction. libretexts.org
In this context, the fluorine atom, although generally a poor leaving group in nucleophilic aromatic substitution, can be displaced by strong nucleophiles. The position of the nitro group para to the fluorine atom is crucial for this activation. The general mechanism involves the addition of a nucleophile to the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. libretexts.org
While specific examples of nucleophilic aromatic substitution on this compound itself are not extensively detailed in the provided search results, the reactivity of analogous compounds like 4-fluoro-3-nitrophenol (B1340275) suggests that nucleophiles such as amines and thiols could displace the fluorine atom under appropriate conditions. The electron-deficient nature of the ring makes such transformations synthetically valuable for introducing a variety of functional groups.
Electrophilic Aromatic Substitution Reactions
In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) reactions on the this compound ring are expected to be significantly disfavored. The substituents already present on the ring—hydroxyl (-OH), fluoro (-F), and nitro (-NO₂) — have a profound influence on the ring's reactivity towards electrophiles.
The hydroxyl group is a strongly activating, ortho-, para-directing group. libretexts.org The fluorine atom is a deactivating but ortho-, para-directing group. libretexts.org Conversely, the nitro group is a strongly deactivating, meta-directing group. libretexts.org The combined effect of these substituents makes the aromatic ring highly electron-deficient and therefore less nucleophilic and less reactive towards electrophiles. libretexts.orgmdpi.com
Any potential electrophilic attack would be directed by the activating hydroxyl and fluoro groups to the positions ortho and para to them. However, the strong deactivating effect of the nitro group, coupled with the moderate deactivation by the fluorine atom, would likely require harsh reaction conditions, and the yields would be expected to be low. The substitution pattern would be complex due to the competing directing effects of the substituents.
Coupling Reactions for Complex Aromatic Systems
This compound can serve as a building block in cross-coupling reactions to construct more complex aromatic systems, such as biaryls or diaryl ethers. These reactions, often catalyzed by transition metals like palladium or copper, are powerful tools in modern organic synthesis. nih.govbohrium.com
For instance, the phenolic hydroxyl group can participate in Ullmann-type coupling reactions to form diaryl ethers. This typically involves the reaction of the corresponding phenoxide with an activated aryl halide in the presence of a copper catalyst. mdpi.com
Furthermore, after conversion to a suitable derivative, this compound can engage in Suzuki-Miyaura cross-coupling reactions. For example, transformation of the phenol into an aryl triflate or a boronic ester derivative would allow for palladium-catalyzed coupling with a variety of boronic acids or aryl halides, respectively, to form C-C bonds. bohrium.com The synthesis of 3-fluoro-4-nitrophenylboronic acid, pinacol (B44631) ester has been reported, highlighting its potential as a coupling partner in Suzuki reactions. scbt.com
Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and for its application in various fields.
Mechanistic Studies of Nitration Pathways
The primary synthetic route to this compound is the nitration of m-fluorophenol. google.comgoogle.com This reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. google.com
The regioselectivity of the nitration is governed by the directing effects of the hydroxyl and fluoro substituents on the starting m-fluorophenol. Both are ortho-, para-directors. The hydroxyl group is a stronger activating group than fluorine. Therefore, nitration is expected to occur at positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The fluorine atom at position 3 will also direct to its ortho and para positions (positions 2, 4, and 5). The formation of this compound as a major product indicates a strong directing effect towards the position para to the hydroxyl group and ortho to the fluorine atom. google.com The reaction can also produce the isomer 3-fluoro-6-nitrophenol. google.com
Studies on the nitration of similar compounds, such as 3-fluorotoluene, have shown that the use of solid acid catalysts can influence the regioselectivity and provide a cleaner, more environmentally friendly process compared to traditional mixed-acid nitration. researchgate.net In the nitration of 3-fluorotoluene, 3-fluoro-4-nitrotoluene (B108573) was obtained as a significant product, demonstrating the directing influence of the fluorine atom. researchgate.net
Kinetics of Derivatization Reactions
The kinetics of reactions involving this compound have been investigated, particularly in the context of enzymatic transformations. A study on the enzyme β-arylsulfotransferase IV, which catalyzes the transfer of a sulfuryl group, utilized this compound as a substrate to probe the reaction mechanism. nih.gov
The kinetic parameters for the sulfuryl transfer from a donor molecule (PAPS) to this compound were determined. nih.gov These studies, often conducted by monitoring the reaction progress spectrophotometrically, provide insights into the enzyme's substrate specificity and catalytic mechanism. nih.gov For example, the pH-rate profile for the reaction with this compound was measured to understand the protonation state of the reactants in the enzyme's active site. nih.gov
Interactive Table 2: Kinetic and pKa Data for Fluoronitrophenol Compounds in Enzymatic Sulfation
| Compound | pKa | Km (µM) | log (kcat/Km) | Reference |
| 4-Nitrophenol (B140041) (PNP) | 7.1 | 180 ± 20 | 2.5 | nih.govresearchgate.net |
| 2-Fluoro-4-nitrophenol (B1220534) | 6.2 | 800 ± 100 | 2.1 | nih.govresearchgate.net |
| This compound | 6.2 | 190 ± 20 | 2.9 | nih.govresearchgate.net |
Data from studies on β-arylsulfotransferase IV. nih.govresearchgate.net
Influence of Substituents on Reaction Rates and Regioselectivity
The chemical behavior of this compound is profoundly governed by the electronic and steric interplay of its three distinct functional groups: the hydroxyl (-OH), the fluorine (-F) atom, and the nitro (-NO₂) group. The positions of these substituents on the benzene ring dictate the molecule's reactivity, influencing the speed (reaction rate) and orientation (regioselectivity) of chemical transformations.
The hydroxyl and fluorine groups are ortho-, para-directing activators in electrophilic aromatic substitution, while the nitro group is a meta-directing deactivator. google.com Conversely, in nucleophilic aromatic substitution, the strong electron-withdrawing nature of the nitro group is a powerful activator, particularly when positioned ortho or para to a leaving group like fluorine. masterorganicchemistry.com This dual nature makes the substituent effects a critical consideration in the synthesis and subsequent reactions of the compound.
Influence on Electrophilic Aromatic Substitution: Regioselectivity in Synthesis
The synthesis of this compound is commonly achieved through the nitration of m-fluorophenol. google.comontosight.ai In this electrophilic aromatic substitution reaction, the directing effects of the existing hydroxyl and fluoro substituents are paramount. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para relative to themselves.
The hydroxyl group strongly directs to its ortho (positions 2 and 6) and para (position 4) positions. The fluorine atom directs to its ortho (positions 2 and 4) and para (position 6) positions. The convergence of these directing effects, combined with steric considerations, results in the formation of two primary isomers. google.com The nitro group preferentially adds to position 4 (para to the hydroxyl group and ortho to the fluorine atom) and position 6 (ortho to the hydroxyl group and meta to the fluorine atom). google.com The reaction, therefore, yields a mixture of this compound and its isomer, 3-fluoro-6-nitrophenol. google.com
Research into optimizing the synthesis has focused on maximizing the yield of the desired this compound isomer. One patented method reports a yield of up to 45.5% for this compound after a specific purification process designed to remove the unwanted isomer. google.comgoogle.com
Table 1: Regioselectivity in the Nitration of m-Fluorophenol
| Product Isomer | Position of Nitro Group | Directing Influence | Reported Yield (Post-Purification) |
| This compound | C4 | Para to -OH, Ortho to -F | 45.5% google.com |
| 3-Fluoro-6-nitrophenol | C6 | Ortho to -OH, Para to -F | Not specified, removed during purification google.com |
Influence on Nucleophilic Reactions
The substituents have a dramatic effect on the rate and feasibility of nucleophilic reactions. This is evident in reactions involving the phenolic hydroxyl group and in nucleophilic aromatic substitution (NAS) at the fluorine-bearing carbon.
Reactions at the Phenolic Hydroxyl: The electron-withdrawing properties of both the para-nitro group and the meta-fluoro group increase the acidity of the phenolic proton, making it more readily removed under basic conditions. cymitquimica.com This facilitates reactions like Williamson ether synthesis. However, this increased reactivity is a double-edged sword. The basic conditions required for such reactions can promote a competing side reaction: the hydrolysis of the C-F bond. mdpi.com The fluorine atom, being ortho to the electron-withdrawing nitro group, becomes susceptible to nucleophilic attack, a reaction that can significantly lower the yield of the intended ether product. mdpi.com
Nucleophilic Aromatic Substitution (NAS): The rate of NAS is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the nitro group is para to the hydroxyl group but, crucially, ortho to the fluorine atom. This ortho relationship strongly activates the C-F bond toward nucleophilic attack. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the delocalization of the negative charge onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction, thereby increasing the rate.
Detailed Research Findings: Enzymatic Reactions
The influence of the fluorine substituent's position on reaction rates has been quantitatively studied in enzymatic systems. A study on the sulfuryl transfer catalyzed by β-arylsulfotransferase IV compared the reactivity of 4-nitrophenol (PNP), 2-fluoro-4-nitrophenol, and this compound. nih.gov The results demonstrated that the position of the fluorine atom relative to the reacting hydroxyl group and the nitro group has a measurable impact on the reaction kinetics. The study calculated a Brønsted coefficient (βnuc) for the reaction, which provides insight into the charge development at the nucleophilic oxygen in the transition state. nih.gov At a pH of 6.2, this compound was found to be 89% ionized, compared to 50% for 2-fluoro-4-nitrophenol and just 11% for 4-nitrophenol, highlighting the significant effect of the fluorine substituent's position on the acidity of the phenol. nih.gov
Table 2: Ionization of Fluoronitrophenol Isomers at pH 6.2 nih.gov
| Compound | Position of Fluoro Substituent | Percent Ionized at pH 6.2 |
| 4-Nitrophenol (PNP) | N/A | 11% |
| 2-Fluoro-4-nitrophenol | Ortho to -OH | 50% |
| This compound | Meta to -OH | 89% |
Spectroscopic Characterization and Computational Chemistry Studies
Advanced Spectroscopic Investigations
Spectroscopic techniques are indispensable tools for elucidating the structural features of molecules. For 3-fluoro-4-nitrophenol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation
NMR spectroscopy is a powerful method for probing the local chemical environments of atomic nuclei. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides definitive evidence for the structure of this compound. rsc.orgchemicalbook.comfujifilm.com
¹H NMR: The proton NMR spectrum of this compound typically shows distinct signals for the aromatic protons and the hydroxyl proton. In a typical solvent like DMSO-d6, the hydroxyl proton appears as a broad singlet at approximately 11.50 ppm. rsc.org The aromatic protons exhibit a complex multiplet pattern between 6.40 and 8.07 ppm, which is a result of proton-proton and proton-fluorine couplings. rsc.org Specifically, a triplet at 8.07 ppm (J = 9.2 Hz) can be attributed to the proton at the C5 position, influenced by the adjacent fluorine and nitro groups. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound in DMSO-d6 shows six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. rsc.org The carbon atom attached to the fluorine (C3) exhibits a large coupling constant (J = 261.5 Hz), resulting in a doublet at approximately 157.0 ppm. rsc.org The other carbon signals are also observed as doublets due to smaller carbon-fluorine couplings, providing further structural confirmation. rsc.org
¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum in DMSO-d6 shows a single signal at approximately -115.1 ppm. rsc.org The chemical shift is influenced by the electronic environment created by the nitro and hydroxyl groups on the aromatic ring. sigmaaldrich.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 11.50 | s | - | -OH |
| ¹H | 8.07 | t | 9.2 | H-5 |
| ¹H | 7.23 – 6.40 | m | - | H-2, H-6 |
| ¹³C | 164.9 | d | 12.4 | C-1 |
| ¹³C | 157.0 | d | 261.5 | C-3 |
| ¹³C | 128.8 | d | 6.6 | C-5 |
| ¹³C | 128.4 | d | 1.5 | C-4 |
| ¹³C | 112.3 | d | 2.6 | C-6 |
| ¹³C | 104.4 | d | 22.7 | C-2 |
| ¹⁹F | -115.1 | s | - | -F |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.
FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. rsc.orgnih.govchemicalbook.com A broad band in the region of 3228 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. rsc.org The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are observed as strong bands around 1600 cm⁻¹ and 1323 cm⁻¹, respectively. rsc.org The C-F stretching vibration appears in the fingerprint region, typically around 1276 cm⁻¹. rsc.org Aromatic C-H stretching and C=C ring stretching vibrations are also present. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound also shows characteristic bands for the nitro and fluoro functional groups, as well as the aromatic ring vibrations. nih.govacs.org The symmetric stretching of the nitro group is often a strong and well-defined band in the Raman spectrum.
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3228 | O-H stretch |
| 3113 | Aromatic C-H stretch |
| 1627, 1600 | C=C aromatic ring stretch |
| 1473 | NO₂ asymmetric stretch |
| 1323 | NO₂ symmetric stretch |
| 1276 | C-F stretch |
| 1153 | C-O stretch |
| 906, 821, 655 | Aromatic C-H bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Analytical Applications
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that are influenced by the chromophoric nitro group and the auxochromic hydroxyl and fluoro groups. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenolic ring leads to a significant bathochromic (red) shift of the absorption maxima compared to phenol (B47542) itself. This property is useful for quantitative analysis and for monitoring reactions involving this compound. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (157.10 g/mol ). nist.govnist.gov The fragmentation pattern can reveal the loss of specific functional groups, such as the nitro group (NO₂) or the hydroxyl group (OH), providing further confirmation of the molecule's structure.
Theoretical and Computational Chemistry Approaches
Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the molecular properties of this compound.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations can be used to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. These calculations often show good agreement with experimental data. For instance, the calculated bond lengths, bond angles, and dihedral angles can be compared with data from X-ray crystallography studies of related compounds. researchgate.net Furthermore, DFT can be used to calculate the theoretical vibrational spectrum, which can aid in the assignment of experimental FT-IR and Raman bands. longdom.org The calculated electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides information about the molecule's reactivity and electronic transitions observed in the UV-Vis spectrum. researchgate.net
HOMO-LUMO Analysis and Energy Gap Determination
The electronic properties and reactivity of this compound are significantly illuminated by the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. semanticscholar.org
A smaller energy gap generally signifies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org This transition facilitates charge transfer within the molecule, a key aspect of its reactivity. longdom.org In substituted phenols, the nature and position of the substituent groups, such as the fluorine atom and the nitro group in this compound, play a significant role in modulating these orbital energies and the resulting energy gap.
Computational studies, typically employing Density Functional Theory (DFT) methods, are used to calculate these quantum chemical parameters. For instance, analysis of related nitrophenols shows that the presence of electron-withdrawing groups like the nitro group tends to lower both the HOMO and LUMO energy levels and decrease the energy gap, thereby increasing the molecule's electrophilicity and reactivity. imist.malongdom.org The high electron affinity associated with a low LUMO energy indicates a propensity for accepting electrons. semanticscholar.org
From these calculations, several global reactivity descriptors can be derived, providing a more quantitative measure of the molecule's chemical behavior. These descriptors are calculated as follows:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (ELUMO - EHOMO) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -(I + A) / 2 = -χ
Electrophilicity Index (ω) = μ² / (2η)
A high value for the electrophilicity index suggests a strong capacity to act as an electrophile. semanticscholar.org While specific calculated values for this compound were not found in the provided search results, the table below illustrates typical values for a related compound, 2,6-dichloro-4-fluoro phenol, calculated using the B3LYP/6-311+G(d,p) basis set, which provides a comparative framework.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.43 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 5.28 |
| Ionization Potential (I) | 7.43 |
| Electron Affinity (A) | 2.15 |
| Chemical Hardness (η) | 2.64 |
| Chemical Softness (S) | 0.19 |
| Electronegativity (χ) | 4.79 |
| Electrophilicity Index (ω) | 4.35 |
Data based on calculations for the related compound 2,6-dichloro-4-fluoro phenol. semanticscholar.org
Natural Population Analysis and Mulliken Population Analysis for Charge Distribution
Understanding the distribution of electron charge on the atoms of this compound is fundamental to predicting its chemical behavior, intermolecular interactions, and dipole moment. Two common methods used in computational chemistry to estimate these partial atomic charges are Mulliken Population Analysis and Natural Population Analysis (NPA). wikipedia.orgacs.org
Mulliken Population Analysis is one of the oldest and simplest methods for calculating atomic charges. wikipedia.orgstackexchange.com It partitions the total electron population among the different atoms in a molecule based on the coefficients of the basis functions in the calculated molecular orbitals. wikipedia.org While computationally inexpensive, the Mulliken method is known to be highly dependent on the basis set used in the calculation, and results can sometimes be unreliable. stackexchange.com Increasing the complexity of the basis set does not always lead to a more accurate description of the charge distribution. stackexchange.com
Natural Population Analysis (NPA) , part of the Natural Bond Orbital (NBO) framework, is generally considered a more robust and less basis-set-dependent method. stackexchange.com NPA derives charges from the electron density by localizing orbitals into natural atomic orbitals, which better reflects the Lewis structure of the molecule and accounts for bond polarization. acs.orgstackexchange.com
For this compound, the electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups, along with the hydroxyl (-OH) group, dictates the charge distribution. The oxygen and fluorine atoms, being highly electronegative, are expected to carry significant negative charges. The nitrogen atom of the nitro group and the carbon atoms attached to these electronegative groups will likely exhibit positive charges.
The table below shows a hypothetical charge distribution for this compound based on the known effects of its functional groups, as specific computational data was not available in the search results. This illustrates the expected charge polarization.
| Atom | Expected Mulliken/NPA Charge |
|---|---|
| O (of OH) | Negative |
| H (of OH) | Positive |
| C1 (attached to OH) | Positive |
| C3 (attached to F) | Positive |
| F | Negative |
| C4 (attached to NO₂) | Positive |
| N (of NO₂) | Positive |
| O (of NO₂) | Negative |
This table represents expected charge distribution based on functional group properties.
This charge distribution is critical for understanding the molecule's electrostatic potential and its interactions with other molecules, such as receptors or solvents.
Prediction of Reactivity and Reactive Sites via Electrostatic Potential (ESP) Maps
The Molecular Electrostatic Potential (ESP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. longdom.orgresearchgate.net It is plotted on the molecule's electron density surface and illustrates the electrostatic potential experienced by a positive point charge at any given location. The ESP map helps identify electron-rich and electron-deficient regions, which are crucial for understanding noncovalent interactions, biological recognition, and sites of electrophilic and nucleophilic attack. longdom.orgresearchgate.net
On a standard ESP map, regions of negative potential (typically colored red or yellow) are electron-rich and serve as likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient or atomic nuclei and are susceptible to nucleophilic attack. researchgate.net
For this compound, the ESP map would be shaped by its distinct functional groups:
Negative Regions: The most negative potential is expected around the oxygen atoms of the nitro group and the oxygen atom of the hydroxyl group. These areas are rich in electron density and lone pairs, making them the primary sites for interaction with electrophiles or for forming hydrogen bonds as acceptors. imist.ma
Positive Regions: A significant region of positive potential is anticipated around the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor. The aromatic protons will also show positive potential. The presence of the powerful electron-withdrawing nitro group can also create a region of positive potential (a π-hole) above the center of the aromatic ring, making it susceptible to interactions with nucleophiles. researchgate.net
The interplay of the electron-withdrawing fluorine and nitro groups and the electron-donating hydroxyl group creates a complex electrostatic landscape that governs the molecule's reactivity and its ability to interact with biological targets. imist.ma
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. bohrium.comresearchgate.net This method is instrumental in drug discovery and molecular biology for understanding structure-activity relationships and for screening potential drug candidates. researchgate.net
While direct molecular docking studies for this compound were not detailed in the provided search results, research on its derivatives provides insight into its potential as a scaffold for biologically active compounds. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. researchgate.net The synthetic route uses this compound as a starting material, indicating that the core structure contributes to the biological activity of the final compounds. researchgate.net The most potent derivative from this series demonstrated a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against both the standard and a rifampin-resistant strain of M. tuberculosis. researchgate.net
Such studies imply that the 3-fluoro-4-nitrophenoxy moiety can effectively interact with the binding site of a biological target. In a hypothetical docking scenario, the functional groups of this compound would form key interactions:
The hydroxyl group can act as both a hydrogen bond donor and acceptor.
The nitro group 's oxygen atoms are strong hydrogen bond acceptors.
The fluorine atom can participate in halogen bonding or other electrostatic interactions.
The aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in the receptor's active site.
The binding affinity and orientation would be quantified by a scoring function, which estimates the binding energy (often in kcal/mol). bohrium.com A lower binding energy typically indicates a more stable and favorable interaction. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govbiochempress.com These models are essential in toxicology, environmental science, and drug development for predicting the properties of new or untested chemicals, thereby saving time and resources. nih.gov
This compound has been included in several QSAR and QSTR (Quantitative Structure-Toxicity Relationship) studies, particularly for predicting the toxicity of phenols and nitroaromatic compounds to aquatic organisms like the ciliate Tetrahymena pyriformis. nih.govnih.gov In these studies, the toxicity is typically expressed as the 50% inhibition growth concentration (IGC₅₀), and the models aim to predict this value based on calculated molecular descriptors.
The molecular descriptors used in these models can be categorized as:
Hydrophobic: Such as the logarithm of the octanol-water partition coefficient (logP), which describes the compound's tendency to partition into fatty tissues. ut.ac.ir
Electronic: Descriptors like HOMO/LUMO energies, dipole moment, and atomic charges, which relate to the molecule's reactivity and ability to form electrostatic interactions. psu.edu
Topological/Steric: Indices that describe the size, shape, and branching of the molecule. biochempress.com
For a dataset of 250 phenols, a QSAR model was developed to predict toxicity to Tetrahymena pyriformis, in which this compound was included with an experimental pIGC₅₀ value of 0.93. nih.gov Another study on nitroaromatics' toxicity also included this compound, highlighting the importance of differentiating compounds by their probable mechanisms of toxic action for building accurate QSAR models. nih.gov
Similarly, QSPR models have been developed to predict physicochemical properties like the acid dissociation constant (pKa). The pKa is crucial as it determines the ionization state of the phenol at a given pH, which in turn affects its hydrophobicity, reactivity, and toxic action. um.si These models demonstrate that the properties and activities of this compound can be computationally estimated based on its molecular structure.
| Study Organism/Endpoint | Descriptor/Value | Reference |
|---|---|---|
| Toxicity to Tetrahymena pyriformis | pIGC₅₀ = 0.93 | nih.govnih.gov |
| Toxicity to Tetrahymena pyriformis | pIGC₅₀ = 0.94 | ut.ac.ir |
| Toxicity to Poecilia reticulata | pIGC₅₀ = 0.93 | biochempress.com |
Environmental Fate, Degradation Pathways, and Remediation Technologies
Environmental Occurrence and Distribution Mechanisms
Anthropogenic Sources and Formation in the Environment
3-Fluoro-4-nitrophenol is primarily of anthropogenic origin, with its presence in the environment linked to its use as an intermediate in chemical synthesis. google.com It is a key component in the production of new antiseptic-germicides, sterilants, and liquid crystal materials. google.comgoogle.com The manufacturing process itself, particularly the nitration of m-fluorophenol, can be a direct source of environmental release. google.com While there are no known natural sources of nitrophenols, they can form in the atmosphere through photochemical reactions of aromatic compounds from anthropogenic sources, such as vehicle exhaust. cdc.gov For instance, nitrophenols can be formed from the atmospheric reactions of nitrobenzene (B124822) and other aromatic hydrocarbons. cdc.gov
Transport and Partitioning in Environmental Compartments
The environmental distribution of nitrophenols like this compound is governed by their physicochemical properties. inchem.org Due to their water solubility, nitrophenols can be subject to wet deposition from the atmosphere to surface waters and soil. inchem.org In the air, both photolysis and physical removal processes like gravitational settling of aerosols and wet deposition by rain and snow are significant fate processes. cdc.gov The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.gov
In aquatic systems, the partitioning of nitrophenols is influenced by factors such as water solubility and the potential for sorption to sediment. inchem.org For 2- and 4-nitrophenol (B140041), measured soil sorption coefficients (Koc) ranging from 44 to 530 indicate a low to moderate potential for soil sorption. inchem.org This suggests that while some portion may adsorb to soil and sediment, a significant amount can remain dissolved in the water column. inchem.org Consequently, infiltration into groundwater is a possibility, especially under conditions that are not favorable for biodegradation. inchem.org
Abiotic Degradation Mechanisms
Photodegradation and Photolysis Pathways
Photodegradation, or the breakdown of compounds by light, is a major abiotic degradation pathway for nitrophenols in both the atmosphere and aquatic environments. cdc.gov These compounds can absorb UV light within the solar spectrum, which initiates their chemical transformation. In aqueous environments, photolysis is most effective in near-surface waters where sunlight penetration is greatest. cdc.gov
The photodegradation of nitrophenols can proceed through direct and indirect photolysis. pjoes.com Direct photolysis involves the direct absorption of light by the nitrophenol molecule, leading to its decomposition. pjoes.com Indirect photolysis is mediated by other light-absorbing substances in the water, such as dissolved organic matter or nitrate (B79036) ions, which produce reactive species that then degrade the nitrophenol. pjoes.com
Studies on the related compound 3-trifluoromethyl-4-nitrophenol (TFM) show that it undergoes photohydrolytic degradation to produce trifluoroacetic acid (TFA). acs.orgresearchgate.net The yield of TFA is dependent on the pH of the solution. acs.orgresearchgate.net
Direct Photolysis Kinetics and Quantum Yields
The rate of direct photolysis is dependent on the compound's quantum yield, which is a measure of the efficiency of a photochemical process. While specific data for this compound is limited, studies on similar compounds provide valuable insights. For instance, the photolysis of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) has been studied in detail. The estimated half-lives for TFM photolysis range from 16.6 hours at pH 9 to 32.9 hours at pH 6 under simulated sunlight. acs.org The quantum yields for fluorinated compounds like TFM have been found to be higher at UV-C wavelengths compared to UV-A wavelengths. researchgate.net
It has been noted that the quantum yields for the photolysis of some organic compounds can be dependent on the initial concentration of the pollutant. unesp.br
Interactive Data Table: Photolysis Half-life of 3-Trifluoromethyl-4-nitrophenol (TFM) at Different pH Levels
| pH | Half-life (hours) |
| 6 | 32.9 ± 1.0 |
| 9 | 16.6 ± 0.2 |
| (Data from Environmental Science & Technology) acs.org |
Indirect Photodegradation (e.g., via Hydroxyl Radicals)
Indirect photolysis often involves highly reactive species such as hydroxyl radicals (•OH). pjoes.com These radicals can be generated in sunlit waters through the photolysis of substances like hydrogen peroxide and nitrate ions. pjoes.comacs.org Hydroxyl radicals are powerful oxidizing agents that can react with and degrade a wide range of organic pollutants. pjoes.com The reaction of hydroxyl radicals with organic compounds is a significant pathway for their removal from the environment. researchgate.net
Biotic Degradation Mechanisms
The biodegradation of nitrophenols is a key process in their removal from the environment. inchem.org While extensive research has been conducted on the microbial degradation of 2- and 4-nitrophenol, information specifically on this compound is more limited. However, studies on similar compounds provide valuable insights. For instance, the degradation of p-nitrophenol (PNP) by various bacteria is well-documented, with some strains capable of utilizing it as a sole source of carbon, nitrogen, and energy. oup.com The degradation rates are influenced by factors such as pH, temperature, and the presence of other carbon and nitrogen sources. oup.com
The biodegradation of nitrophenols can occur under both aerobic and anaerobic conditions, though the pathways differ significantly. ethz.ch Aerobic degradation typically involves an initial monooxygenase-catalyzed removal of the nitro group. ethz.ch In contrast, under anaerobic conditions, the degradation often begins with the reduction of the nitro group to a hydroxylamino or amino group. ethz.ch While aerobic biodegradation of 2- and 4-nitrophenol is well-established, mineralization under anaerobic conditions often requires a longer adaptation period for microbial communities. inchem.org For 3-nitrophenol, anaerobic degradation by strains like Ralstonia eutropha JMP 134 involves the initial reduction of the nitro group. ethz.ch
While no bacterial species have been specifically documented to degrade fluorinated nitrophenols, numerous bacteria are known to degrade other halogenated and nitrophenolic compounds. mdpi.com Genera such as Arthrobacter, Pseudomonas, and Moraxella have been identified in the degradation of p-nitrophenol. core.ac.uk The bacterium Stenotrophomonas sp. strain LZ-1 can degrade high concentrations of p-nitrophenol and other p-substituted phenols like 4-chlorophenol. oup.com
Fungal degradation of fluorinated nitrophenols has shown promise. A study investigating the mycodegradation of halogenated nitroaromatic compounds found that several fungal strains could degrade 5-fluoro-2-nitrophenol (B146956) (an isomer of this compound). mdpi.com Notably, Caldariomyces fumago achieved 84% degradation of 0.3 mM 5-fluoro-2-nitrophenol within 24 hours. mdpi.com Curvularia sp. also demonstrated significant degradation capabilities. mdpi.com The following table summarizes the degradation of 0.3 mM 5-fluoro-2-nitrophenol by various fungal strains. mdpi.com
Table 1: Fungal Degradation of 0.3 mM 5-Fluoro-2-nitrophenol
| Fungal Strain | Time to >80% Degradation (hours) |
|---|---|
| Caldariomyces fumago | 24 |
| Curvularia sp. | 48 |
| Trametes versicolor | 56 |
| Polyporus brumalis | 56 |
| Penicillium roquefortii | 72 |
The enzymatic degradation of nitrophenols is initiated by specific enzymes that catalyze the initial attack on the aromatic ring or the nitro group. In aerobic pathways, monooxygenases are crucial. For example, the degradation of p-nitrophenol in Gram-negative bacteria often proceeds via a hydroquinone (B1673460) pathway, initiated by a p-nitrophenol monooxygenase. nih.gov In Gram-positive bacteria, a two-component p-nitrophenol monooxygenase initiates degradation through a benzenetriol pathway. nih.gov
In the degradation of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. strain SJ98, a flavin-dependent monooxygenase (PnpA) and a reductase (PnpB) are involved in the initial catabolic step. frontiersin.org This enzymatic system shows broad substrate specificity, acting on various nitrophenols. frontiersin.org The degradation of fluorinated pyrethroids by Bacillus sp. MFK14 suggests the involvement of cytochrome P450 monooxygenases in oxidative defluorination. mdpi.com Reductive pathways, common under anaerobic conditions, involve nitroreductases that reduce the nitro group.
Microbial Biodegradation Pathways and Kinetics
Identification of Biodegradation Metabolites
The biodegradation of nitrophenolic compounds by microorganisms typically involves a series of enzymatic reactions that transform the parent molecule into less toxic intermediates. While specific metabolites for this compound are not documented in the reviewed literature, studies on similar compounds have identified key breakdown products.
For instance, the bacterial degradation of 4-chloro-3-nitrophenol (B1362549) (4C3NP) by Pseudomonas sp. JHN was found to proceed through the formation of 4-chlororesorcinol (B43231) as a major metabolite. nih.gov This process involves a monooxygenase that facilitates the initial transformation. nih.gov In the case of p-nitrophenol (PNP), a widely studied compound, biodegradation by Pseudomonas putida leads to the formation of hydroquinone as a primary intermediate. nih.govresearchgate.net These pathways suggest that a likely initial step in the biodegradation of this compound would involve the substitution of the nitro group, followed by ring cleavage.
Table 1: Identified Biodegradation Metabolites of Structurally Similar Nitrophenols
| Parent Compound | Degrading Microorganism | Identified Metabolite |
|---|---|---|
| 4-Chloro-3-nitrophenol | Pseudomonas sp. JHN | 4-Chlororesorcinol nih.gov |
| p-Nitrophenol | Pseudomonas putida 1274 | Hydroquinone nih.govresearchgate.net |
Mycodegradation Potential and Mechanisms
Fungal-based remediation, or mycodegradation, presents a promising approach for treating environments contaminated with halogenated nitrophenols. mdpi.com Fungi are valuable in bioremediation due to their ability to immobilize toxic substances via bioadsorption and their possession of robust enzymatic systems capable of degrading complex organic molecules. mdpi.commdpi.com
Although literature specifically on the mycodegradation of this compound is scarce, studies on other halogenated nitrophenols highlight the potential of this technology. mdpi.com Research has demonstrated that fungi such as Caldariomyces fumago and Curvularia sp. are highly effective at degrading compounds like 2-chloro-4-nitrophenol (B164951) (2C4NP) and 5-fluoro-2-nitrophenol (5F2NP). mdpi.comresearchgate.net In one study, these fungi degraded over 80% of the initial 5F2NP concentration within 48 hours. mdpi.comdntb.gov.ua Further investigations revealed that C. fumago could degrade high concentrations of fluorinated nitrophenols, with ecotoxicology tests confirming a significant reduction in toxicity. researchgate.net These findings underscore the potential of mycoremediation as a sustainable strategy for environments contaminated with fluorinated nitrophenols like this compound. mdpi.com
Advanced Remediation Technologies
Beyond natural attenuation, several advanced technologies are available for the active remediation of water and soil contaminated with nitrophenolic compounds. These can be broadly categorized into advanced oxidation processes, enhanced bioremediation strategies, and adsorption-based mechanisms.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). mdpi.commdpi.com These radicals are powerful, non-selective oxidizing agents that can lead to the complete mineralization of organic compounds into carbon dioxide, water, and inorganic ions. mdpi.com AOPs are considered suitable for destroying dissolved, refractory organic contaminants such as nitrophenols. kirj.ee
Common AOPs that have been successfully applied to the degradation of nitrophenols include:
Ozonation (O₃) : Involves bubbling ozone through the contaminated water. Its effectiveness can be enhanced at elevated pH or when combined with other oxidants. kirj.eetandfonline.com
UV/H₂O₂ : The photolysis of hydrogen peroxide by ultraviolet light generates hydroxyl radicals. kirj.ee
Fenton and Photo-Fenton Processes : These methods use a combination of hydrogen peroxide and iron salts (typically Fe²⁺) to produce hydroxyl radicals. researchgate.net The reaction is enhanced by UV light in the photo-Fenton process. mdpi.com
While these technologies can be highly effective, they are often energy-intensive and can be expensive to operate. mdpi.com
Bioremediation Strategies
Bioremediation leverages the metabolic capabilities of microorganisms to degrade pollutants and represents an environmentally friendly and potentially low-cost alternative to conventional physicochemical treatments. mdpi.com Numerous bacterial species have been identified that can utilize nitrophenols as their sole source of carbon and energy. nih.govnih.gov
Strains of Pseudomonas, Burkholderia, Arthrobacter, and Bacillus have demonstrated the ability to degrade p-nitrophenol. nih.gov For instance, Pseudomonas putida has been shown to completely degrade high concentrations of p-nitrophenol. nih.gov Bioremediation strategies can be enhanced through bioaugmentation (introducing specific microbes to a site) or biostimulation (adding nutrients to encourage the growth of native degrading populations). A novel approach involves the use of immobilized microbial cells, such as Pseudomonas sp. encapsulated in acacia gum, which can improve the efficiency and handling of the biocatalyst for treating contaminated water. nih.gov
Adsorption-Based Removal Mechanisms
Adsorption is a widely used, efficient, and low-cost method for removing organic pollutants from wastewater. iwaponline.com The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). A variety of materials have been investigated for the removal of nitrophenols from aqueous solutions.
Commonly used adsorbents include:
Activated Carbon : Due to its high surface area and porous structure, activated carbon is a highly effective adsorbent. iwaponline.com Studies using activated carbon derived from materials like Acacia glauca sawdust have shown very high removal efficiency for 4-nitrophenol, with optimal performance observed at a pH of 6. iwaponline.comnih.gov
Nano-adsorbents : Materials like nano-titanium dioxide have been used to adsorb chlorinated nitrophenols, demonstrating high adsorption capacity. researchgate.net
Industrial Byproducts : Materials such as fly ash have also been explored as low-cost adsorbents for nitrophenols. iwaponline.com
The effectiveness of adsorption is influenced by several factors, including the pH of the solution, adsorbent dosage, contact time, temperature, and the initial concentration of the pollutant. iwaponline.comresearchgate.net
Biological Interactions and Mechanistic Toxicology Research
Biochemical Interactions and Enzymatic Inhibition Studies
Research has explored the role of 3-Fluoro-4-nitrophenol primarily as a precursor or reactant in the synthesis of various biologically active molecules. Its interactions with several key enzyme systems have been noted, often as a reference point for the development of more complex inhibitors.
This compound is utilized as a key reactant in the chemical synthesis of benzimidazole (B57391) derivatives. hsppharma.com These derivatives have been specifically designed and investigated as inhibitors of phosphodiesterase 10A (PDE10A). hsppharma.com The compound itself is a building block, providing the necessary chemical scaffold from which these more complex and targeted inhibitors are constructed.
In the context of drug development, cytochrome P450 (CYP) enzymes are critical due to their role in metabolizing xenobiotics. This compound has been used in the synthesis of benzimidazole-based phosphodiesterase inhibitors that are engineered to have reduced inhibitory effects on the CYP1A2 isozyme. hsppharma.com This suggests that the parent scaffold may have interactions with CYP1A2 that are undesirable, and chemical modification using this compound as a starting material is a strategy to mitigate this activity.
Like other nitrophenols, this compound is anticipated to affect cellular energy metabolism. A closely related compound, 3-trifluoromethyl-4-nitrophenol (TFM), is a known uncoupler of oxidative phosphorylation. nih.gov This process involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. nih.gov By acting as a protonophore, TFM disrupts the link between the electron transport chain and ATP production, leading to increased oxygen consumption without a corresponding increase in energy storage. nih.gov This mismatch between ATP supply and demand can lead to the depletion of energy reserves like glycogen. nih.gov Given the structural similarities, it is highly probable that this compound exerts a similar uncoupling effect on metabolic pathways, thereby impacting cellular bioenergetics.
This compound has been studied as a substrate for sulfotransferase enzymes, which are crucial in detoxification and hormone regulation pathways. Specifically, it was used in mechanistic studies of β-arylsulfotransferase IV to analyze the transfer of a sulfuryl group from the donor 3′-phosphoadenosyl-5′-phosphosulfate (PAPS). Research involving a linear free-energy analysis with fluorinated p-nitrophenols, including this compound, has helped to elucidate the transition-state structure of this enzymatic reaction.
In one study, the ionization state of this compound was a key parameter. At a pH of 6.2, this compound is 89% ionized, and this property was used to calculate the Brønsted coefficient (βnuc) for the neutral phenol (B47542), providing insight into the reaction mechanism. This research suggests that the sulfuryl transfer catalyzed by β-arylsulfotransferase IV likely proceeds through a dissociative, sulfotrioxide-like mechanism.
Cellular and Molecular Mechanisms of Action
The toxicity of nitrophenols is often linked to their metabolism within the cell, which can lead to the formation of damaging reactive species.
A critical mechanism in the toxicology of nitroaromatic compounds is the enzymatic reduction of the nitro group. This process is a key step in the bioactivation of compounds like this compound. The nitro group is a strong electron acceptor, which facilitates its reduction by cellular reductases. biochempress.com This reduction can proceed through single-electron steps to form a nitro radical anion, which can then be further reduced to nitroso and N-hydroxylamine derivatives.
These intermediates are highly reactive and can interact with cellular macromolecules, including proteins and DNA, leading to cellular damage. The reduction of the nitro group is a well-established pathway for the toxicity of many nitroaromatic compounds, and it is considered a primary mechanism of action for the adverse biological effects of this compound. The resulting aminophenol is often less toxic than the parent nitrophenol. mdpi.com
Interaction with Cellular Components
This compound's utility in research often stems from its interaction with specific proteins, where its chemical properties allow it to act as a probe for enzymatic activity. The fluorine substitution, with a van der Waal's radius similar to hydrogen, allows it to be a substrate for enzymes that process phenols, while its electron-withdrawing nature influences its reactivity. researchgate.net
One key area of research involves its use as a substrate for bacterial phosphotriesterases (PTEs), which are enzymes capable of detoxifying organophosphates. nih.gov The rate at which PTEs hydrolyze phosphotriester substrates is dependent on the pKa of the leaving group. nih.gov this compound serves as a leaving group in model substrates to study the kinetics and substrate specificity of these enzymes. nih.gov By measuring the rate of hydrolysis with substrates containing this compound, researchers can characterize the enzyme's catalytic efficiency and understand how it handles different chemical structures. nih.gov
Similarly, it has been employed in studies of sulfotransferases, a class of enzymes that catalyze the transfer of a sulfuryl group to hydroxyl or amine moieties on various molecules. researchgate.net To better understand the transition-state structure of the catalyzed sulfuryl transfer, researchers have synthesized and tested a range of fluorinated p-nitrophenols (PNPs), including this compound. researchgate.net The fluorine atom modifies the acidity (pKa) of the phenolic hydroxyl group, which in turn affects the kinetics of the sulfation reaction. researchgate.net This allows for a systematic investigation of the relationship between the substrate's chemical properties and the enzyme's catalytic mechanism. researchgate.net
Influence on Gene Expression and Protein Activity
The interaction of this compound with cellular components directly translates to an influence on protein activity and can be used to monitor gene expression.
Influence on Protein Activity: In studies with bacterial phosphotriesterase (PTE), this compound is used as a leaving group in synthetic substrates to quantify the enzyme's hydrolytic activity. nih.gov The catalytic efficiency (kcat/KM) of the enzyme can be determined by observing the rate of release of this compound. nih.gov Research has established a relationship between the pKa of the phenolic leaving group and the logarithm of the catalytic efficiency, providing a framework for understanding the enzyme's mechanism. nih.gov For sulfotransferases, kinetic data using fluorinated substrates like this compound have helped to analyze the free-energy relationships of the enzymatic reaction, shedding light on the transition state of the sulfuryl transfer. researchgate.net
Influence on Gene Expression: The compound has been utilized in reporter gene systems to non-invasively monitor gene expression and protein activity in vivo. dtic.mil The lacZ gene, which encodes the enzyme β-galactosidase, is a common reporter gene. dtic.mil Fluorinated derivatives of phenyl-β-D-galactopyranoside, which release a fluoronitrophenol aglycone upon hydrolysis by β-galactosidase, can be used to detect the expression of the lacZ gene. dtic.mil This allows researchers to visualize the location and level of activity of cells that have been engineered to express this reporter gene, which is often placed under the control of a specific promoter of interest. dtic.milajronline.org While direct studies on this compound's ability to induce gene expression are limited, research on the closely related 4-nitrophenol (B140041) has shown that it can induce the expression of genes involved in its degradation pathway in bacteria like Arthrobacter sp. strain JS443. core.ac.uk For instance, the expression of the fpdA2 gene, which encodes a monooxygenase, was induced during growth on 4-nitrophenol. core.ac.uk
Mechanistic Ecotoxicology
Impact on Microbial Communities
Halogenated nitrophenols, including fluorinated variants, are recognized as environmental pollutants. mdpi.com Research into their impact on and degradation by microbial communities is crucial for understanding their environmental fate. Studies have shown that specific fungal and bacterial species can not only tolerate but also metabolize these compounds.
Filamentous fungi, in particular, show significant potential for the bioremediation of halogenated nitrophenols. mdpi.com In one study, several fungal strains were screened for their ability to degrade halogenated nitrophenols. Caldariomyces fumago and Curvularia sp. were identified as highly effective, with C. fumago achieving 84% degradation of 0.3 mM 5-fluoro-2-nitrophenol (B146956) within 24 hours. mdpi.com Other fungi, such as Trametes versicolor and Polyporus brumalis, also demonstrated the ability to degrade the fluorinated compound, though over a longer period. mdpi.com The expansive mycelial networks of these fungi are advantageous for bioremediation as they can penetrate complex environments and increase the interaction time between their enzymes and the pollutant. mdpi.com
Bacterial degradation of fluorinated aromatic compounds has also been documented. Arthrobacter sp. strain IF1, for example, can use 4-fluorophenol (B42351) as its sole source of carbon and energy. core.ac.uk This bacterium possesses monooxygenase enzymes that hydroxylate and dehalogenate the compound. core.ac.uk While bacteria that can degrade fluorinated nitrophenols specifically are less documented than those for chlorinated versions, the adaptation of microbial communities to degrade p-nitrophenol suggests that similar adaptive mechanisms could occur for its fluorinated analogs. mdpi.comasm.org
The table below summarizes the degradation of a fluorinated nitrophenol by various fungal species.
| Fungal Species | Degradation Time for >80% of 0.3 mM 5-Fluoro-2-nitrophenol | Reference |
| Caldariomyces fumago | 24 hours | mdpi.com |
| Curvularia sp. | 48 hours | mdpi.com |
| Trametes versicolor | 56 hours | mdpi.com |
| Polyporus brumalis | 56 hours | mdpi.com |
| Penicillium roquefortii | 72 hours | mdpi.com |
Toxicity Reduction through Degradation Pathways
A critical aspect of bioremediation is not just the breakdown of a parent compound but also the reduction of its toxicity. The degradation of halogenated nitrophenols by microorganisms can lead to a significant decrease in the ecotoxicity of the contaminated medium.
Studies with the fungus Caldariomyces fumago have demonstrated this principle effectively. The degradation of 2-chloro-4-nitrophenol (B164951) and 5-fluoro-2-nitrophenol by this fungus resulted in a substantial reduction in toxicity. mdpi.com After 72 hours of incubation, the toxicity associated with the nitrophenols was significantly decreased. mdpi.com Specifically, ecotoxicology tests showed that mycodegradation by C. fumago led to toxicity reductions of 77% for the chlorinated nitrophenol and 85% for the fluorinated nitrophenol. mdpi.com This reduction is crucial, as it may permit further degradation by a broader range of microbial communities that might have been inhibited by the initial high toxicity of the parent compound. mdpi.com This highlights a key advantage of mycoremediation, as the toxicity of intermediate breakdown products from bacterial degradation pathways is often unknown. mdpi.com
The following table presents the reduction in toxicity units (TU) following the degradation of halogenated nitrophenols by C. fumago.
| Compound | Initial Toxicity (TU) | Toxicity after 72h Incubation (TU) | % Toxicity Reduction | Reference |
| 2-Chloro-4-nitrophenol | 35 | 8 | 77% | mdpi.com |
| 5-Fluoro-2-nitrophenol | 29 | 5.23 | 85% | mdpi.com |
Applications in Advanced Synthesis and Materials Science
Role as an Intermediate in Pharmaceutical Synthesis
3-Fluoro-4-nitrophenol is a pivotal reactant in the synthesis of numerous pharmaceutical compounds. tandfonline.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug product, while the nitro group provides a reactive handle for further chemical transformations.
Synthesis of Benzimidazole (B57391) Derivatives
The compound is utilized in the solid-phase synthesis of benzimidazoles. sigmaaldrich.commtieat.org In this process, this compound is typically the starting point for creating a polymer-bound o-fluoronitroaromatic compound. This immobilized intermediate can then react with an amine, leading to the formation of an o-nitroaniline derivative. Subsequent reduction of the nitro group and cyclization yields the benzimidazole core structure. Research has shown that benzimidazole derivatives synthesized using this pathway can function as phosphodiesterase 10A (PDE10A) inhibitors, which are being investigated for their potential in treating neurological and psychiatric disorders.
Synthesis of Quinoxalin-2-ones
Multiple chemical suppliers report the use of this compound in the solid-phase synthesis of quinoxalin-2-ones. sigmaaldrich.commtieat.orgacs.org This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. The general synthesis of quinoxalinones often involves the condensation reaction between an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) and an α-ketoacid. In the context of using this compound, the synthetic strategy would logically involve the reduction of its nitro group to an amine and nucleophilic substitution of the fluorine atom to create a diamine precursor, which could then be cyclized to form the quinoxalinone ring system.
Precursor for Anti-inflammatory and Analgesic Drug Development
This compound is cited as a precursor in the development of drugs with anti-inflammatory and analgesic (pain-relieving) properties. The synthetic pathway to these compounds often proceeds through the reduction of the nitro group on this compound to form the intermediate 4-Amino-3-fluorophenol. This resulting aminophenol is a crucial building block that is further elaborated to create more complex molecules with therapeutic effects. The inclusion of the fluorine atom from the parent compound is often a strategic choice to enhance the pharmacological profile of the final drug.
Development of Antitubercular Agents
A significant application of this compound is in the development of novel agents to combat tuberculosis. Researchers have designed and synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, using this compound as a key starting material. In these syntheses, this compound is reacted with substituted 2-chloro-N-phenylacetamides via a Williamson ether synthesis to produce the final compounds.
Several of these derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv. The most promising compound from one study, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (referred to as compound 3m), exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, which was identical to the MIC value for a rifampin-resistant clinical isolate.
| Compound | Substituent on Phenylacetamide Ring | MIC (μg/mL) vs. M. tuberculosis H37Rv |
|---|---|---|
| 3a | 2-NO2 | 4 |
| 3b | 3-NO2 | 8 |
| 3c | 4-NO2 | 8 |
| 3d | 2-Cl | 16 |
| 3e | 4-Cl | 16 |
| 3m | 2-NO2 (N-phenyl) | 4 |
Data sourced from a study on novel antitubercular agents. The table presents a selection of compounds and their corresponding Minimum Inhibitory Concentration (MIC) values.
Synthesis of EGFR Inhibitors
The compound serves as a precursor in the synthesis of targeted cancer therapies, such as Regorafenib. tandfonline.com Regorafenib is a multi-kinase inhibitor that targets several enzymes involved in tumor growth and progression, including Epidermal Growth Factor Receptor (EGFR). A documented synthetic route to Regorafenib starts from this compound. The development of small molecule kinase inhibitors remains a critical area of oncology research, and this compound provides a valuable starting point for constructing these complex therapeutic agents. researchgate.net
Precursor in Agrochemical Production
In addition to its pharmaceutical applications, this compound is an important intermediate in the agrochemical industry. researchgate.net It is used in the synthesis of various pesticides and herbicides, where its chemical features contribute to the biological activity and selectivity of the final products. researchgate.net Patents and chemical literature describe its role in producing new antiseptic-germicides and sterilants, highlighting its utility in creating compounds designed to control microbial growth, a principle that extends to crop protection.
Synthesis of Pesticides and Herbicides
This compound serves as a crucial intermediate in the agrochemical industry for the synthesis of various pesticides and herbicides. ontosight.aianstarmaterial.com Its specific chemical structure, featuring both a fluorine atom and a nitro group on the phenol (B47542) ring, allows it to be a versatile building block for more complex molecules with desired biocidal activities. ontosight.ai The presence of the fluorine atom, in particular, can enhance the efficacy and selectivity of the final agrochemical product.
Recent research has highlighted its role as an important organic fluorine-containing intermediate in synthesizing new generations of antiseptic-germicides and sterilants. google.comgoogle.com While specific commercial pesticides derived directly from this compound are not extensively detailed in publicly available literature, its classification as a key intermediate is well-established. anstarmaterial.comhsppharma.com The synthesis process typically involves leveraging the reactivity of the phenol and nitro groups to build the core structure of the active pesticidal or herbicidal agent. ontosight.ai For instance, the compound is a reactant in the synthesis of various biologically active compounds, a principle that extends to the creation of agrochemicals. hsppharma.com
Applications in Materials Science
The unique electronic and structural properties of this compound make it a valuable compound in the field of materials science. ontosight.ai Its applications range from the development of advanced optical materials to the enhancement of polymer properties and the creation of new dyes and pigments.
Optoelectronics Research
In the realm of optoelectronics, this compound is investigated for its potential use in liquid crystal materials. google.comgoogle.com The presence of the highly polarizable nitro group is a key feature for such applications. Specifically, its structure has been explored in the context of ferroelectric liquid crystal materials. These materials are of interest for their ability to exhibit a spontaneous electric polarization that can be rapidly switched by an external electric field, making them suitable for displays and other optical switching devices. The market demand for this compound as an intermediate for liquid crystal materials has been noted to be increasing year by year. google.comgoogle.com
Polymer Formulation and Property Enhancement
This compound is incorporated into polymer formulations to bestow enhanced properties upon the resulting materials. The inclusion of fluorinated aromatic units, such as that provided by this compound, into polymer backbones is a known strategy for significantly improving material characteristics. Research in this area focuses on leveraging the compound to enhance the thermal stability and chemical resistance of polymers. This makes it a valuable component in the synthesis of specialty polymers designed for high-performance applications where durability under harsh conditions is a requirement.
Table 1: Polymer Property Enhancements from this compound
| Property Enhanced | Rationale | Potential Application |
| Thermal Stability | The strong carbon-fluorine bond and aromatic structure contribute to higher decomposition temperatures. | High-temperature resistant plastics and coatings. |
| Chemical Resistance | The electronegativity of fluorine and the stability of the benzene (B151609) ring reduce susceptibility to chemical attack. | Chemically inert linings and seals. |
Development of Dyes and Pigments
This compound also serves as an intermediate in the synthesis of dyes and pigments. hsppharma.com The chromophoric nature of the nitrophenol group, combined with the modifying effects of the fluorine atom, allows for the creation of colored compounds with specific spectral properties. While detailed synthetic pathways for specific commercial dyes using this precursor are proprietary, its role as a dye intermediate is acknowledged in chemical literature. hsppharma.com The related compound, 3-Fluoro-4-nitroaniline, is also utilized in producing dyes and pigments, underscoring the utility of the fluoro-nitro-aromatic structure in color chemistry. smolecule.com
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures, and it is widely applied to the detection of nitrophenolic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent techniques used for the analysis of 3-fluoro-4-nitrophenol.
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The method's strength lies in its ability to separate isomers and compounds with similar polarities from complex matrices.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for nitrophenol analysis. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water (often buffered) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netscientific.nettandfonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Detection is most commonly achieved using an ultraviolet-visible (UV-Vis) or a diode-array detector (DAD). scientific.nettandfonline.com The wavelength for detection is selected based on the absorption maximum of the target analyte to ensure maximum sensitivity. For instance, in the analysis of nitrophenol isomers, specific wavelengths are chosen for each compound to optimize detection. tandfonline.com For complex samples, a pre-concentration step, such as solid-phase extraction (SPE), may be employed to enhance the sensitivity and achieve lower detection limits. researchgate.netnih.gov
| Parameter | Typical Conditions for Nitrophenol Analysis |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 column |
| Mobile Phase | Acetonitrile/Water (often with buffer like acetate (B1210297) or phosphate) researchgate.netnih.gov |
| Elution Mode | Isocratic or Gradient |
| Detector | UV-Vis or Diode-Array Detector (DAD) |
| Detection Wavelength | Optimized based on analyte's maximum absorbance (e.g., 210-320 nm for nitrophenols) tandfonline.com |
| Injection Volume | 10-50 µL tandfonline.com |
| Limit of Detection (LOD) | Can reach µg/L to ng/L levels, especially with pre-concentration researchgate.netscientific.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. It is a definitive technique for the identification and quantification of volatile and semi-volatile organic compounds.
Due to the relatively low volatility of phenolic compounds, including this compound, a derivatization step is often necessary before GC-MS analysis. researchgate.netjfda-online.com Derivatization converts the polar hydroxyl group into a less polar, more volatile ether or ester group. Common derivatizing agents include silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or agents for pentafluorobenzylation. nih.govresearchgate.net This process not only improves chromatographic behavior (e.g., peak shape and volatility) but can also enhance detection sensitivity. jfda-online.comnih.gov
Once derivatized, the analytes are separated on a capillary column (e.g., with a 5%-phenyl-polymethylsiloxane stationary phase) and detected by the mass spectrometer. researchgate.net The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, allowing for highly confident identification. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the method can achieve very low detection limits, often in the nanogram per liter (ng/L) range. nih.govresearchgate.net
| Parameter | Typical Conditions for (Derivatized) Phenol (B47542) Analysis |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Often required; e.g., silylation (MTBSTFA), acetylation, pentafluorobenzylation nih.govresearchgate.net |
| Stationary Phase | Fused-silica capillary column (e.g., HP-5MS, CP-Sil 8 CB) researchgate.net |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) for higher sensitivity |
| Identification | Based on retention time and mass spectrum comparison to standards nih.gov |
Spectroscopic Detection Methods
Spectroscopic methods are instrumental in the quantification and characterization of this compound, relying on the interaction of the molecule with electromagnetic radiation.
UV-Vis Spectrophotometry for Quantification
UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Nitrophenols exhibit characteristic absorption spectra due to their aromatic structure and the presence of the nitro group.
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For 4-nitrophenol (B140041), a structurally similar compound, the aqueous solution shows a characteristic absorption peak around 317 nm. researchgate.net Upon addition of a base or in the presence of a reducing agent like sodium borohydride (B1222165), this peak shifts to around 400 nm due to the formation of the nitrophenolate ion. researchgate.netresearchgate.net This spectral shift can be used for selective detection. This compound is expected to exhibit a similar pH-dependent absorption spectrum, which can be exploited for its quantification in samples where interfering substances are minimal.
| Analyte (Analogue) | Condition | Absorption Maximum (λmax) |
| 4-Nitrophenol | Aqueous solution | ~317 nm researchgate.net |
| 4-Nitrophenolate ion | Basic solution | ~400 nm researchgate.netresearchgate.net |
| 2-Nitrophenol | Aqueous solution | - |
| 3-Nitrophenol | Aqueous solution | - |
Fluorescence Detection
While many aromatic compounds are inherently fluorescent, nitrophenols are generally considered to be weak or non-fluorescent. Their detection via fluorescence spectroscopy is typically achieved indirectly through fluorescence quenching-based sensor systems. nih.govresearchgate.net
In this approach, a fluorescent probe, such as a quantum dot, metal-organic framework (MOF), or a protein-capped nanocluster, is used. nih.govrsc.orgrsc.org In the absence of the nitrophenol, the probe exhibits strong fluorescence. When this compound is introduced, it can interact with the probe, leading to a decrease (quenching) of the fluorescence intensity. researchgate.net This quenching can occur through mechanisms like the inner filter effect (IFE) or electron transfer. researchgate.netrsc.org The degree of fluorescence quenching is often proportional to the concentration of the nitrophenol, allowing for its sensitive quantification. bohrium.com These sensor-based methods can offer high sensitivity and selectivity, with detection limits reaching the micromolar (µM) range. researchgate.netbohrium.com
| Sensor Principle | Fluorophore Example | Analyte Detected | Detection Limit (LOD) |
| Fluorescence Quenching | Bovine Serum Albumin-capped Ag Nanoclusters | p-Nitrophenol | 0.5 µM nih.gov |
| Fluorescence Quenching | Copper-doped Carbon Dots (Cu-CDs) | p-Nitrophenol | 0.08 µM researchgate.net |
| Fluorescence Quenching | β-Cyclodextrin-capped ZnO Quantum Dots | p-Nitrophenol | 0.34 µM rsc.org |
| Fluorescence Quenching | Zr(IV) Metal-Organic Framework (MOF) | 2,4-Dinitrophenol | 0.026 µM rsc.org |
Electrochemical Sensing and Detection
Electrochemical methods offer a powerful alternative for the detection of this compound, providing advantages such as high sensitivity, rapid response, and the potential for miniaturization and on-site analysis. acs.orgscispace.com These techniques are based on the electrochemical reduction of the nitro group on the surface of a modified electrode.
Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV) are commonly employed. acs.orgrsc.org To enhance sensitivity and selectivity, and to lower the overpotential required for the reduction, the working electrode (commonly a glassy carbon electrode) is often modified with various nanomaterials. frontiersin.orgrsc.org These modifications can include metal nanoparticles, metal oxides, graphene-based materials, or conductive polymers, which catalyze the electrochemical reaction and facilitate electron transfer. scispace.comrsc.org
The reduction of the nitro group produces a measurable current signal, the magnitude of which is proportional to the concentration of the nitrophenol. These sensors have demonstrated wide linear ranges and very low limits of detection, often in the nanomolar (nM) range, for related nitrophenols. acs.orgfrontiersin.org
| Electrode Modification | Analyte Detected | Technique | Linear Range | Limit of Detection (LOD) |
| SrTiO3/Ag/rGO Composite | 4-Nitrophenol | LSV | 0.1–1000 µM | 0.03 µM acs.org |
| ZnO/RuO2 Nanoparticles | 2-Nitrophenol | DPV | - | 52.2 pM rsc.org |
| Vertically-ordered Mesoporous Silica-nanochannel Film | p-Nitrophenol | DPV | 10 nM–30 µM | - frontiersin.org |
| Cyclodextrin-decorated AuNPs-Mesoporous Carbon | p-Nitrophenol | DPV | 0.1–350 µM | 3.63 µg/mL rsc.org |
Non-Enzymatic Electrochemical Sensors
Non-enzymatic electrochemical sensors offer a stable and cost-effective alternative to enzyme-based biosensors for detecting environmental pollutants. These sensors typically utilize nanomaterials with high electrocatalytic activity to directly oxidize or reduce the target analyte. While specific research on sensors for this compound is limited in the provided results, extensive work has been done on the closely related compound, 4-nitrophenol (4-NP), which provides insight into potential methodologies.
Researchers have developed various nanocomposite materials for the non-enzymatic detection of 4-NP. For instance, a sensor based on a bimetallic metal-organic framework derived FeOₓ/TiO₂ embedded in mesoporous carbon, calcined at 700°C (FeOₓ/TiO₂@mC700), demonstrated high detection capability for 4-NP. researchgate.net The excellent electrochemical performance and electrocatalytic activity are key to its function. researchgate.net Another approach involved a nanocomposite of Bi₂S₃–TiO₂ with halloysite (B83129) nanotubes (HNTs) for the simultaneous detection of nitrofurantoin (B1679001) (NFT) and 4-NP. rsc.org This sensor, synthesized via a one-pot sol-gel method, showed high sensitivity and accuracy in detecting these pollutants in water bodies. rsc.org
Polyaniline (PANI)-based composites are also prominent in sensor development. An electrode modified with silver-anchored, oxidized-carboxymethyl cellulose (B213188) embedded in PANI (Ag@PANI/O-CMC/GCE) was used for 4-NP sensing, reporting a very low limit of detection. mdpi.com Similarly, a PANI-decorating graphene oxide-iron tungsten nitride nanocomposite (PANI-GITN) was developed for detecting 4-NP in aqueous media, exhibiting excellent performance for both oxidation and reduction peaks. mdpi.com
Table 1: Performance of Non-Enzymatic Electrochemical Sensors for 4-Nitrophenol Detection
| Sensor Material | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|
| FeOₓ/TiO₂@mC700 | 5–310 | 0.183 | researchgate.net |
| Bi₂S₃–TiO₂/HNTs | 0–260 | 0.0035 | rsc.org |
| Ag@PANI/O-CMC/GCE | 0.01-0.1 (nM) | 0.00058 (nM) | mdpi.com |
| Graphite (B72142) Nanoflakes (GNFs)/GCE | 1-6000 | 0.7 | researchgate.net |
Voltammetric Techniques
Voltammetry encompasses a suite of electroanalytical methods where information about an analyte is derived by measuring the current as a function of an applied potential. brown.edu Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV) are widely used for studying and quantifying electroactive species like nitrophenols. brown.edunih.gov
The electrochemical reduction of the nitro group is the fundamental principle behind the voltammetric detection of nitrophenols. For 4-NP, this process typically involves an irreversible reduction of the nitro group (–NO₂) to a hydroxylamine (B1172632) group (–NHOH), followed by a reversible two-electron redox reaction between the hydroxylamine and a nitroso group (–NO). nih.gov
Different modifications of working electrodes have been explored to enhance the sensitivity and selectivity of voltammetric detection of 4-NP. A glassy carbon electrode (GCE) modified with sodium montmorillonite (B579905) and anthraquinone (B42736) was used for 4-NP determination via DPV, achieving a detection limit of 0.02 mg/L. nih.gov Another study utilized graphite nanoflakes on a GCE, which showed high electrocatalytic activity toward 4-NP reduction. researchgate.net
A significant challenge in the analysis of environmental samples is the simultaneous presence of multiple nitroaromatic isomers. ijoer.com The voltammetric reduction peaks of compounds like 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol can be very close and overlap, making individual quantification difficult with conventional voltammetry. ijoer.com To address this, multivariate regression methods such as partial least squares (PLS) have been combined with voltammetric data to resolve the overlapped signals and enable simultaneous determination. ijoer.com Square-wave voltammetry has also been employed in disposable electrochemical sensors for the rapid detection of nitroaromatic compounds, where 4-nitrophenol was used as an internal standard to ensure accuracy. acs.org
Immunoassays and Biosensors
Immunoassays are highly specific analytical methods based on the principle of antigen-antibody recognition. They offer high sensitivity for detecting trace amounts of substances, including small molecules like nitrophenols in complex matrices.
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For small molecules (haptens) like this compound, a competitive ELISA format is typically required. In this format, the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. While ELISA is a powerful and established technique, no specific applications for the detection of this compound were found in the provided search results.
Sample Preparation and Matrix Effects in Analysis
The accurate analysis of this compound is highly dependent on the effectiveness of sample preparation, which aims to isolate the analyte from complex matrices, eliminate interfering substances, and preconcentrate it to a detectable level.
Extraction and Purification Techniques
A variety of extraction and purification techniques are employed for nitrophenols from different environmental and industrial samples. The choice of method depends on the sample matrix (e.g., water, soil, air) and the subsequent analytical technique.
Solid-Phase Extraction (SPE): This is a widely used technique for extracting phenolic compounds from aqueous samples. nih.gov It involves passing the liquid sample through a cartridge containing a solid sorbent that adsorbs the analytes. nih.gov The analytes are then eluted with a small volume of an appropriate solvent. nih.gov For nitrophenols in tap water, polymeric Lichrolut EN cartridges have been used, followed by analysis with HPLC. chromatographyonline.com In another application, a novel boronate affinity sorbent was synthesized to extract polar nitrophenols from environmental water samples, utilizing multi-interactions including boron-nitrogen coordination, hydrogen bonding, and hydrophobic interactions. nih.gov This method achieved detection limits in the range of 0.097-0.28 µg/L with recoveries between 71.2-115%. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting phenolic compounds from liquid samples, often stipulated in official analytical methods. nih.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.
Microextraction Techniques: Miniaturized extraction methods like supported liquid membrane micro-extraction (SLMME) have been developed for sensitive detection of trace nitrophenols in air samples. njit.edu This technique provides high enrichment factors, allowing for low detection limits even with standard detectors. njit.edu
Purification by Crystallization/Washing: In the context of chemical synthesis, purification is crucial to isolate the desired product from by-products and unreacted starting materials. A patent for the production of this compound describes a purification step where the crude product is stirred in a mixed solution of water, ether, and methylene (B1212753) dichloride. google.com This process effectively removes the unwanted 3-fluoro-6-nitrophenol isomer, yielding this compound with a purity of over 99%. google.comgoogle.com
Column Chromatography: For small-scale separation and purification, column chromatography is a valuable technique. ukessays.ae Depending on the polarity of the sample, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is used with a mobile phase such as dichloromethane (B109758)/hexane or dichloromethane/ethyl acetate. ukessays.ae
Table 2: Summary of Extraction and Purification Techniques for Nitrophenols
| Technique | Matrix/Application | Key Findings | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Tap Water | Used polymeric cartridges; recoveries of 90–112%. | chromatographyonline.com |
| Boronate Affinity SPE | Environmental Water | Multi-interaction sorbent; LODs of 0.097-0.28 µg/L. | nih.gov |
| Supported Liquid Membrane Micro-extraction (SLMME) | Air Samples | High enrichment factor, low detection limits. | njit.edu |
| Solvent Washing/Crystallization | Synthesis Purification | Removes isomers from crude this compound using water/ether/dichloromethane. | google.com |
| Column Chromatography | Small-scale Purification | Separation using silica gel or alumina stationary phase. | ukessays.ae |
Table of Mentioned Compounds
Method Validation (Selectivity, Linearity, Limits of Detection/Quantification, Accuracy, Precision)
The validation of an analytical method is crucial to ensure its suitability for the intended purpose, providing a high degree of confidence in the generated data. For the detection and quantification of this compound, analytical methodologies are typically validated for several key parameters, including selectivity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. While specific, comprehensive validation reports solely focused on this compound are not extensively available in public literature, the validation parameters can be established based on methodologies developed for closely related nitrophenolic compounds. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and gas chromatography-mass spectrometry (GC-MS) are common techniques employed for the analysis of such compounds.
Selectivity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For this compound, this involves demonstrating that the analytical signal is not affected by potential interferences such as isomers (e.g., 2-fluoro-4-nitrophenol (B1220534), 3-fluoro-2-nitrophenol), precursors, or degradation products.
In HPLC methods, selectivity is typically achieved by optimizing the chromatographic conditions, including the mobile phase composition, pH, and the type of stationary phase, to ensure baseline separation of this compound from other compounds. The use of a diode array detector (DAD) can further enhance selectivity by allowing for the comparison of the UV-Vis spectra of the analyte peak with that of a pure standard, thus confirming peak purity. For instance, in the analysis of nitrophenols, a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is often employed to achieve separation. mdpi.com
In GC-MS, selectivity is inherently high due to the combination of chromatographic separation by the GC and mass analysis by the MS. The selection of specific ions or ion transitions for monitoring (Selected Ion Monitoring, SIM, or Multiple Reaction Monitoring, MRM) provides a high degree of certainty in identification and quantification, minimizing the impact of co-eluting compounds.
Linearity
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. A linear relationship is essential for accurate quantification.
For the analysis of nitrophenols by HPLC-UV, linearity is typically established by preparing a series of calibration standards at different concentrations and plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0. For related nitrophenols, linear ranges have been established from the low µg/L to the mg/L level, consistently yielding correlation coefficients greater than 0.99.
The following table illustrates typical linearity data that would be expected for a validated HPLC-UV method for this compound, based on data from analogous compounds.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,200 |
| 5 | 76,500 |
| 10 | 151,000 |
| 25 | 378,000 |
| 50 | 755,000 |
| 100 | 1,500,000 |
| Linearity Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.
These limits are typically determined based on the signal-to-noise ratio (S/N), where the LOD is often defined as the concentration that produces a signal three times the noise level (S/N = 3), and the LOQ is the concentration that produces a signal ten times the noise level (S/N = 10). For nitrophenols, LODs and LOQs can vary significantly depending on the analytical technique and the sample matrix. For HPLC-UV methods, LODs in the range of low µg/L have been reported for similar compounds. mdpi.com GC-MS methods, particularly with derivatization, can offer even lower detection limits.
A representative summary of expected LOD and LOQ values for this compound analysis is provided in the table below.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.05 - 0.5 µg/mL |
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking) and the percentage of the analyte recovered by the method is calculated.
For analytical methods developed for nitrophenols, accuracy is typically evaluated at multiple concentration levels (e.g., low, medium, and high) within the linear range. The acceptance criteria for recovery are generally within 80-120%.
The following table presents illustrative accuracy data from a hypothetical recovery study for this compound.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.9 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 90.0 | 89.1 | 99.0 |
| Average Recovery | 100.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (Intra-day Precision): This is assessed by analyzing replicate samples under the same operating conditions over a short period.
Intermediate Precision (Inter-day Precision): This is determined by analyzing replicate samples on different days, with different analysts, or using different equipment.
For validated HPLC and GC methods for phenolic compounds, the RSD for precision is typically required to be less than 5%. mdpi.com
A summary of expected precision data for the analysis of this compound is shown below.
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 5.0 | < 2.0 | < 3.0 |
| 50.0 | < 1.5 | < 2.5 |
| 90.0 | < 1.0 | < 2.0 |
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthetic Strategies
The current synthesis of 3-fluoro-4-nitrophenol often involves the nitration of m-fluorophenol, which can lead to the formation of isomers like 3-fluoro-6-nitrophenol, making purification challenging and energy-intensive. google.comgoogle.com Traditional methods to separate these isomers, such as wet distillation, result in high energy consumption and lower yields. google.com Future research is geared towards developing more efficient and environmentally friendly, or "green," synthetic methods.
One promising approach is the use of novel solvent systems to simplify the purification process. For instance, a mixed solvent system of water, ether, and methylene (B1212753) dichloride has been shown to effectively remove the 3-fluoro-6-nitrophenol isomer, increasing the yield to 45.5% and simplifying the operational procedure. google.comgoogle.com Further research into alternative solvent combinations and extraction techniques could lead to even more sustainable and cost-effective production methods.
Elucidation of Undiscovered Degradation Pathways
The environmental fate of this compound is a critical area of ongoing research. While the biodegradation of similar compounds like chloronitrophenols and nitrophenols has been studied, the specific metabolic pathways for this compound are not yet fully understood. nih.gov
Research on related compounds offers valuable insights. For example, the degradation of 4-nitrophenol (B140041) can proceed through two main routes, one involving hydroquinone (B1673460) and the other 1,2,4-benzenetriol (B23740) as intermediates. The degradation of 2-chloro-4-nitrophenol (B164951) has been shown to produce intermediates like chlorohydroquinone. It is plausible that this compound degradation follows analogous pathways, initiated by either oxidative or reductive processes. The nitro group can be reduced to an amino group, forming 3-fluoro-4-aminophenol, a common initial step in the breakdown of nitrophenolic compounds.
Future research should focus on identifying and characterizing the specific microbial strains and enzymes responsible for the degradation of this compound. This includes isolating microorganisms from contaminated environments that can utilize this compound as a sole carbon and energy source. Subsequent genetic and biochemical analysis of the enzymatic systems, such as monooxygenases or nitroreductases, will be crucial to map out the complete degradation pathway. researchgate.net Understanding these pathways is essential for developing effective bioremediation strategies for environments contaminated with this compound.
Advanced Structure-Activity Relationship Studies for Specific Biological Targets
This compound and its derivatives have shown potential in various biological applications, including as antitubercular agents. nih.govmdpi.comresearchgate.net A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, synthesized from this compound, has demonstrated activity against Mycobacterium tuberculosis. nih.govmdpi.comresearchgate.net
Advanced structure-activity relationship (SAR) studies are needed to optimize the biological activity of these compounds. This involves systematically modifying the structure of this compound derivatives and evaluating how these changes affect their efficacy against specific biological targets. For example, in the development of antitubercular agents, different substituents on the phenylacetamide portion of the molecule could be explored to enhance potency and reduce cytotoxicity. nih.govmdpi.comresearchgate.net
Furthermore, the electronic properties of this compound make it a valuable tool for studying enzyme mechanisms. For instance, it has been used in studies of β-arylsulfotransferase to understand how the electronic properties of a substrate influence enzymatic recognition and catalysis. nih.govpnas.org Future SAR studies could investigate the interactions of this compound derivatives with other enzymes, providing insights into drug design and development.
Exploration of Emerging Applications in Nanotechnology and Advanced Materials
The unique properties of this compound make it a candidate for incorporation into advanced materials and nanotechnology applications. Nitrophenols, in general, are used in display devices, solar cells, and electrolytic capacitors. mdpi.com The introduction of a fluorine atom can further modify the electronic and optical properties of the molecule, potentially leading to new applications.
One area of exploration is the use of this compound in the synthesis of liquid crystals. It is considered an important intermediate for organic fluorine-containing liquid crystal materials. google.comgoogle.com Recent research has shown that derivatives of this compound can form a ferroelectric nematic phase, a state of matter with potential applications in fast-switching displays and other electro-optical devices. worktribe.com
In nanotechnology, this compound could be incorporated into nanosystems for targeted delivery or sensing applications. For example, nitrophenols have been loaded into magnetic mesoporous silica (B1680970) nanoparticles for use in spectrometric aptasensing. mdpi.com The fluorine atom in this compound could provide an additional handle for specific interactions or act as a reporter group. The use of magnetic nanoparticles for the modification of carbon nanotubes is another area where derivatives of this compound could find use. acs.org Further research is needed to explore the synthesis and characterization of such nanomaterials and to evaluate their performance in various applications.
Refinement of Predictive Computational Models for Environmental Fate and Reactivity
Predictive computational models are invaluable tools for assessing the environmental fate and potential risks of chemical compounds. whiterose.ac.ukresearchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be used to predict properties like toxicity, biodegradability, and soil sorption based on the molecular structure of a compound. biochempress.comresearchgate.net
For this compound, refining these models is crucial for understanding its environmental behavior. This involves compiling a robust dataset of experimental values for its physicochemical properties and biological activities. These data can then be used to train and validate computational models. For example, QSAR studies on the aquatic toxicity of various aromatic compounds, including this compound, have been conducted to understand the link between molecular structure and toxicity. biochempress.com
Future research should focus on developing more accurate and comprehensive models that can predict the complete environmental lifecycle of this compound, from its initial release into the environment to its ultimate degradation. This includes modeling its transport and transformation in different environmental compartments, such as water and soil. ufz.deepa.gov Additionally, computational models can be used to predict the reactivity of this compound in various chemical and biological systems, aiding in the design of new applications and the assessment of potential hazards. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Fluoro-4-nitrophenol, and how can purity be optimized?
- Methodology :
- Synthesis typically involves nitration and fluorination of substituted phenol precursors. For example, in the preparation of complex organic molecules, this compound is used as a nitro-aromatic intermediate. Reaction conditions (e.g., temperature, catalysts) must be carefully controlled to avoid over-nitration or decomposition.
- Purification via column chromatography (silica gel, 230–400 mesh) is effective for isolating high-purity samples (>97%) .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for separation efficiency.
Q. How can researchers characterize this compound, and what spectroscopic techniques are most reliable?
- Methodology :
- 1H NMR (500 MHz, DMSO-d6 or CDCl3) provides structural confirmation, with characteristic peaks for aromatic protons and nitro/fluoro substituents.
- Mass spectrometry (e.g., EI-MS or ESI-MS) validates molecular weight (157.10 g/mol) and fragmentation patterns .
- Melting point analysis (literature values may vary; experimental determination is advised due to limited reported data).
Q. What toxicokinetic parameters should be prioritized when assessing this compound in preclinical studies?
- Methodology :
- Focus on absorption (oral/dermal/inhalation routes), metabolic pathways (e.g., nitro-reduction), and excretion profiles.
- Use animal models (rats, mice) for preliminary data, but note interspecies variability in metabolism. Human-relevant biomarkers (e.g., urinary metabolites) are lacking and require identification .
- Key Considerations : Cross-reference with structurally similar nitrophenols (e.g., 4-nitrophenol) to infer potential placental transfer risks .
Advanced Research Questions
Q. How can contradictions in toxicity data between in vitro and in vivo models be resolved for this compound?
- Methodology :
- Conduct comparative studies using standardized assays (e.g., Ames test for mutagenicity, acute toxicity in rodents).
- Analyze discrepancies using computational toxicology tools (e.g., QSAR models) to predict human-specific effects.
- Example data from nitrophenol derivatives (Table 1) highlights variability in toxicity metrics, necessitating context-specific validation .
Table 1 : Comparative Toxicity Metrics for Nitrophenol Derivatives
| Compound | Parameter 1 | Parameter 2 | Parameter 3 |
|---|---|---|---|
| This compound | 0.94 | 0.72 | 0.93 |
| 2,5-Dinitrophenol | 0.95 | – | – |
| 4-Bromo-2-nitrophenol | 1.87 | 1.47 | 1.84 |
| Parameters derived from experimental toxicity scores (units unspecified) |
Q. What strategies improve the utility of this compound as a synthon in pharmaceutical intermediates?
- Methodology :
- Functionalize the nitro group via catalytic hydrogenation or nucleophilic substitution to generate amines or ethers.
- Optimize regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by modifying reaction solvents (DMF, THF) and catalysts (Pd/C, Pd(PPh3)4) .
Q. How can analytical methods be developed to resolve co-eluting nitrophenol isomers in environmental samples?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
